DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE

Horner–Wadsworth–Emmons olefination tandem annulation phosphonate carbanion chemistry

Diethyl(3-bromoprop-1-(E)-enyl)phosphonate (CAS 66498-59-7) is an organophosphorus compound with the molecular formula C₇H₁₄BrO₃P and molecular weight 257.06 g·mol⁻¹. It belongs to the class of α,β-unsaturated phosphonates, distinguished structurally by an E‑configured propenyl bridge bearing a terminal bromomethyl group.

Molecular Formula C7H14BrO3P
Molecular Weight 257.06 g/mol
CAS No. 66498-59-7
Cat. No. B1353553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE
CAS66498-59-7
Molecular FormulaC7H14BrO3P
Molecular Weight257.06 g/mol
Structural Identifiers
SMILESCCOP(=O)(C=CCBr)OCC
InChIInChI=1S/C7H14BrO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h5,7H,3-4,6H2,1-2H3/b7-5+
InChIKeyYTQMZWCJYREOLX-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl(3-Bromoprop-1-(E)-Enyl)Phosphonate (CAS 66498-59-7): A Bifunctional Horner–Wadsworth–Emmons Reagent for Tandem Heterocycle Construction


Diethyl(3-bromoprop-1-(E)-enyl)phosphonate (CAS 66498-59-7) is an organophosphorus compound with the molecular formula C₇H₁₄BrO₃P and molecular weight 257.06 g·mol⁻¹ . It belongs to the class of α,β-unsaturated phosphonates, distinguished structurally by an E‑configured propenyl bridge bearing a terminal bromomethyl group. This compound appears as a clear yellow liquid at room temperature with density 1.34 g·mL⁻¹ and boiling point 75 °C at 1 mmHg . In the context of scientific procurement, it is recognized as a specialized Horner–Wadsworth–Emmons (HWE) reagent whose unique value derives from its bifunctional architecture—simultaneously presenting an electrophilic bromoalkyl terminus for nucleophilic displacement and a phosphonate moiety capable of olefination under basic conditions [1].

Why Diethyl(3-Bromoprop-1-(E)-Enyl)Phosphonate Cannot Be Replaced by Diethyl(3-Bromopropyl)Phosphonate in Tandem Annulation Protocols


Generic substitution of Diethyl(3-bromoprop-1-(E)-enyl)phosphonate (CAS 66498-59-7) with its saturated analog Diethyl(3-bromopropyl)phosphonate (CAS 1186-10-3) results in the failure of tandem annulation protocols due to a fundamental mechanistic incompatibility. The unsaturated target compound contains an α,β‑unsaturated phosphonate system wherein the vinyl bridge enables deprotonation at the α‑position to generate a nucleophilic phosphonate carbanion—a prerequisite for the HWE olefination step [1]. In contrast, Diethyl(3-bromopropyl)phosphonate (CAS 1186-10-3) possesses a fully saturated propyl chain that lacks any α‑proton capable of participating in HWE carbanion formation . Consequently, while both molecules share a terminal bromoalkyl electrophile, only the target compound can execute the sequential SN2 displacement followed by intramolecular HWE cyclization that defines the tandem process. This mechanistic divergence renders the saturated analog entirely non‑functional in applications requiring the bifunctional HWE‑electrophile reactivity profile [2].

Quantitative Differentiation of Diethyl(3-Bromoprop-1-(E)-Enyl)Phosphonate (CAS 66498-59-7) from Saturated and Alternative Phosphonate Analogs


Structural Basis for Bifunctional Reactivity: α,β‑Unsaturated Versus Saturated Phosphonate Comparison

Diethyl(3-bromoprop-1-(E)-enyl)phosphonate (CAS 66498-59-7) is structurally distinguished from Diethyl(3-bromopropyl)phosphonate (CAS 1186-10-3) by the presence of an α,β‑unsaturated vinyl bridge rather than a fully saturated propyl chain. This unsaturation creates an acidic α‑proton adjacent to the phosphonate group that can be deprotonated to generate a stabilized phosphonate carbanion—the essential reactive species for Horner–Wadsworth–Emmons olefination [1]. The saturated analog contains no such α‑proton and therefore cannot undergo HWE carbanion formation under any reaction conditions .

Horner–Wadsworth–Emmons olefination tandem annulation phosphonate carbanion chemistry

Unique Synthetic Utility as a β‑Keto Phosphonate Equivalent for Cyclopentenone Annulation

Diethyl(3-bromoprop-1-(E)-enyl)phosphonate has been established as an alkylative β‑keto phosphonate equivalent, functioning as an acetone equivalent for the annulation of five‑membered rings [1]. This reagent was specifically designed to circumvent the limitations of traditional β‑keto phosphonates, which often suffer from competing retro‑Claisen fragmentation and poor stability. In this application, the compound serves a dual role: the bromomethyl terminus acts as an electrophile in initial alkylation, while the phosphonate group subsequently participates in intramolecular Horner–Wadsworth–Emmons olefination to close the cyclopentenone ring [2].

cyclopentenone synthesis acetone equivalent five-membered ring annulation

Quantitative Comparison of Physical Properties: Molecular Weight and Density Differential

The unsaturated target compound exhibits physically measurable differences from its saturated analog that are relevant for procurement specification, inventory management, and analytical quality control. Diethyl(3-bromoprop-1-(E)-enyl)phosphonate (CAS 66498-59-7) has a molecular weight of 257.06 g·mol⁻¹ and density of 1.34 g·mL⁻¹ at 25 °C . Diethyl(3-bromopropyl)phosphonate (CAS 1186-10-3) has a molecular weight of 259.08 g·mol⁻¹ and density of 1.348 g·mL⁻¹ at 25 °C .

physicochemical characterization purity assessment QC/QA

Safety and Handling Classification: GHS Hazard Differentiation

Diethyl(3-bromoprop-1-(E)-enyl)phosphonate is classified under GHS with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), bearing the GHS07 pictogram and signal word "Warning" . In contrast, Diethyl(3-bromopropyl)phosphonate (CAS 1186-10-3) carries a more severe hazard profile with H301 (toxic if swallowed) and H314 (causes severe skin burns and eye damage), bearing the GHS05 and GHS06 pictograms with signal word "Danger" .

laboratory safety hazard assessment SOP development

Validated Application Scenarios for Diethyl(3-Bromoprop-1-(E)-Enyl)Phosphonate (CAS 66498-59-7) Based on Peer-Reviewed Evidence


Tandem Synthesis of Nitrogen Bridgehead Heterocycles with Phosphonate Functionality

Diethyl(3-bromoprop-1-(E)-enyl)phosphonate serves as a bifunctional substrate in one‑pot tandem reactions with nitrogen‑containing five‑membered heterocyclic aldehydes. The process proceeds through a four‑step sequence—SN2 displacement of the terminal bromide, deprotonation at the α‑position, nucleophilic addition to the aldehyde, and elimination of water—yielding bridgehead nitrogen‑containing arylphosphonates including indolizine, pyrido[1,2‑a]benzimidazole, and pyrazolo[1,5‑a]pyridine derivatives [1]. The K₂CO₃/DMF system was identified as the most efficient among conditions evaluated [2]. This scenario requires the unsaturated vinyl phosphonate architecture to enable the HWE cyclization step; saturated analogs cannot participate.

Cyclopentenone Annulation Using the Reagent as an Acetone Equivalent

Diethyl(3-bromoprop-1-(E)-enyl)phosphonate functions as an alkylative β‑keto phosphonate equivalent for the construction of five‑membered carbocyclic rings [1]. The reagent undergoes initial base‑mediated alkylation at the bromomethyl terminus, followed by intramolecular HWE olefination to deliver cyclopentenone frameworks. This tandem strategy circumvents the retro‑Claisen fragmentation that frequently complicates reactions using conventional β‑keto phosphonates. The methodology has been applied to the total synthesis of natural products including (±)‑bakkenolide‑A (fukinanolide) and (±)‑acorone [2].

Synthesis of γ‑Amino‑α,β‑Unsaturated Phosphonates via Substitution–Elimination

The allylic bromide moiety of Diethyl(3-bromoprop-1-(E)-enyl)phosphonate enables nucleophilic substitution with amine nucleophiles to generate γ‑amino‑α,β‑unsaturated phosphonate derivatives [1]. This transformation exploits the electrophilicity of the terminal bromomethyl group while preserving the integrity of the α,β‑unsaturated phosphonate system for subsequent HWE applications. The resulting γ‑amino‑substituted phosphonates serve as intermediates in the synthesis of phosphonate‑containing bioactive molecules, where the phosphonate group may function as a phosphate bioisostere [2].

Preparation of Phosphonate‑Functionalized Heterocyclic Libraries for Biological Screening

Arylphosphonates derived from Diethyl(3-bromoprop-1-(E)-enyl)phosphonate have been evaluated as farnesyl protein transferase inhibitors, progesterone receptor antagonists, and antiviral agents [1]. The tandem methodology described by Xie et al. provides access to structurally diverse bridgehead nitrogen‑containing phosphonate libraries in a single synthetic operation, enabling efficient structure‑activity relationship (SAR) exploration for drug discovery programs targeting phosphate‑recognizing enzymes [2].

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